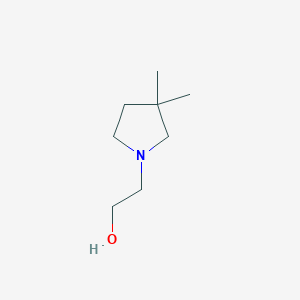
2-(3,3-Dimethylpyrrolidin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethylpyrrolidin-1-yl)ethanol is a pyrrolidine-derived ethanolamine featuring a dimethyl-substituted pyrrolidine ring linked to an ethanol group. Its synthesis likely involves condensation reactions of pyrrolidine derivatives with ethanol-containing precursors, as seen in similar procedures .
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
(a) 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine
- Molecular Formula: C₈H₁₈N₂ (vs. C₈H₁₇NO for the ethanol derivative)
- Key Difference : Replacement of the hydroxyl (-OH) group with an amine (-NH₂).
- It is reported with 95% purity and used in pharmaceutical intermediates .
(b) 2-(3,3-Dimethylpyrrolidin-1-yl)acetic Acid Hydrochloride
- Molecular Formula: C₈H₁₅NO₂·HCl
- Key Difference: Ethanol group replaced by a carboxylic acid (-COOH).
- Implications : The carboxylic acid enhances hydrophilicity and introduces pH-dependent ionization, making it suitable for salt formation (e.g., hydrochloride salts) and improving bioavailability .
Substituent Position and Ring Modifications
(a) 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol
- Key Difference : Pyrrolidin-2-yl substitution (vs. 1-yl in the target compound).
- This compound (CAS 1781801-12-4) is utilized in specialty chemical synthesis .
(b) Diethylaminoethanol (DEAE)
- Molecular Formula: C₆H₁₅NO
- Key Difference: Pyrrolidine ring replaced by a diethylamino group (-N(C₂H₅)₂).
- Implications : DEAE (CAS 100-37-8) is a liquid with a weak ammonia odor, widely used in surfactants and corrosion inhibitors. Its simpler structure lacks the rigidity of pyrrolidine, reducing steric constraints but increasing volatility .
(c) 1-(3-Pyridyl)ethanol
- Molecular Formula: C₇H₉NO
- Key Difference : Aromatic pyridine ring replaces the aliphatic pyrrolidine.
- This compound (CAS 4754-27-2) is an irritant and requires inert storage conditions .
Physicochemical and Application Comparison
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(3,3-dimethylpyrrolidin-1-yl)ethanol |
InChI |
InChI=1S/C8H17NO/c1-8(2)3-4-9(7-8)5-6-10/h10H,3-7H2,1-2H3 |
InChI Key |
HDLNEROVBQEYQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)CCO)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














